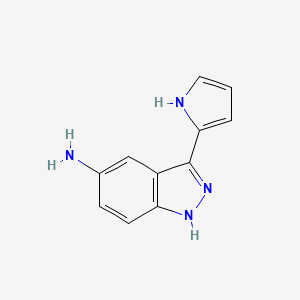

3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE

Description

Properties

CAS No. |

351456-35-4 |

|---|---|

Molecular Formula |

C11H10N4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3-(1H-pyrrol-2-yl)-1H-indazol-5-amine |

InChI |

InChI=1S/C11H10N4/c12-7-3-4-9-8(6-7)11(15-14-9)10-2-1-5-13-10/h1-6,13H,12H2,(H,14,15) |

InChI Key |

ZWFCDGCOVKUWIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C2=NNC3=C2C=C(C=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Pyrrol 2 Yl 1h Indazol 5 Amine and Its Analogs

Strategies for Indazole Core Synthesis

The construction of the indazole core is a critical step in the synthesis of 3-(1H-pyrrol-2-yl)-1H-indazol-5-amine and its derivatives. Various methodologies have been developed, each with its own advantages and substrate scope. These can be broadly categorized into direct C-H amination, reductive cyclization, palladium-catalyzed reactions, and multicomponent reaction sequences.

Direct Aryl C-H Amination Routes

Direct aryl C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including indazoles. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route.

Rhodium(III)-catalyzed C-H bond functionalization and cyclative capture represents a one-step, highly functional group-compatible method for synthesizing substituted N-aryl-2H-indazoles. rsc.org This reaction proceeds via the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes. rsc.org The reaction is initiated by the direct addition of an azobenzene (B91143) C–H bond to an aldehyde, followed by cyclization and aromatization. acs.org A broad range of aldehydes and azobenzenes can be utilized in this reaction, providing access to a diverse array of substituted indazoles. acs.org

Silver(I)-mediated intramolecular oxidative C–H amination is another effective method for constructing a variety of 1H-indazoles. ewha.ac.kr This technique is particularly useful for synthesizing 3-substituted indazoles that are otherwise challenging to prepare. ewha.ac.kr Mechanistic studies suggest that this amination proceeds through a single electron transfer (SET) mediated by the Ag(I) oxidant. ewha.ac.kr

Table 1: Examples of Direct Aryl C-H Amination for Indazole Synthesis

| Catalyst/Mediator | Starting Materials | Product | Yield (%) | Reference |

|---|---|---|---|---|

| [Cp*RhCl₂]₂/AgSbF₆ | Azobenzene, Aldehyde | N-Aryl-2H-indazole | Good | rsc.orgacs.org |

| Ag(I) salts | N-Arylhydrazones | 1H-Indazoles | Moderate to Good | ewha.ac.kracs.org |

| Electrochemical | 2-Pyrimidyloxybenzenes | 2-Aminobenzoxazoles | - | nih.gov |

Reductive Cyclization Approaches

Reductive cyclization is a classic and widely used method for the synthesis of indazoles. These reactions typically involve the formation of the N-N bond through the reduction of a nitro group and subsequent cyclization.

The cyclization of substituted hydrazones in the presence of a dehydrating agent like polyphosphoric acid (PPA) is a common strategy. researchgate.net This method has been employed for the synthesis of a series of substituted indazoles from various hydrazones of substituted acetophenones and benzophenones. researchgate.net

Photoreductive cyclization offers an alternative approach. For instance, the irradiation of 5-nitro-6-styryluracil and 6-anilino-5-nitrouracil derivatives leads to the formation of pyrrolo[3,2-d]pyrimidines and alloxazines, respectively, demonstrating the potential of light-induced reductive cyclization for the synthesis of fused nitrogen heterocycles. nih.gov

Table 2: Examples of Reductive Cyclization for Heterocycle Synthesis

| Method | Starting Materials | Product | Yield (%) | Reference |

|---|---|---|---|---|

| PPA-mediated cyclization | Substituted acetophenone (B1666503) hydrazones | Substituted indazoles | Moderate to Good | researchgate.net |

| Photoreductive cyclization | 5-Nitro-6-styryluracil derivatives | Pyrrolo[3,2-d]pyrimidines | - | nih.gov |

| Dehydrative Cyclization | Alcohols | N-containing heterocycles | - | organic-chemistry.org |

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, and the construction of the indazole ring is no exception. These methods offer high efficiency and functional group tolerance.

Intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides, catalyzed by palladium(II), provides access to conformationally restricted aza[3.1.0]bicycles. nih.gov This transformation proceeds through a typical aza-Wacker reaction mechanism, forming a new C–N bond with oxygen as the terminal oxidant. nih.gov

Palladium-catalyzed cascade reactions are powerful synthetic tools that allow for the rapid assembly of polycyclic scaffolds. rsc.org These cascades can involve the formation of both C–C and C–X (X = O, N) bonds in a single synthetic operation, expediting the synthesis of complex molecules. rsc.orgresearchgate.net For example, palladium-catalyzed aminocyclization–Heck-type coupling cascades starting from o-alkynylaniline derivatives have been used to prepare dehydrotryptophan derivatives. nih.gov

Table 3: Examples of Palladium-Catalyzed Cyclization Reactions

| Reaction Type | Starting Materials | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Intramolecular aza-Wacker | Vinyl cyclopropanecarboxamides | Aza[3.1.0]bicycles | Moderate | nih.gov |

| Cascade Cyclization | Tricyclic aziridines | Tetracyclic amines | Good | nih.gov |

| Aminocyclization-Heck | o-Alkynylaniline derivatives | Dehydrotryptophans | Moderate to Good | nih.gov |

| Tandem Cyclization/Silylation | 1,6-Enynes and disilanes | Silyl benzofurans | Moderate to Good | mdpi.com |

Novel Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and convergent approach to complex molecules.

The synthesis of 3-amino-5-arylpyridazine-4-carbonitriles has been achieved through a one-pot three-component reaction of malononitrile (B47326) with arylglyoxals in the presence of hydrazine (B178648) hydrate (B1144303). scielo.org.za Similarly, a three-component Povarov-type reaction between indazol-5-amines, methylene (B1212753) active ketones, and aldehydes has been used to synthesize 3H-pyrazolo[4,3-f]quinolones. mdpi.com These examples, while not directly yielding the target indazole, showcase the potential of MCRs in constructing related nitrogen-rich heterocyclic systems. mdpi.comscielo.org.za

Table 4: Examples of Multicomponent Reactions for Heterocycle Synthesis

| Reaction Type | Starting Materials | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Three-component condensation | Malononitrile, Arylglyoxals, Hydrazine hydrate | 3-Amino-5-arylpyridazine-4-carbonitriles | Good | scielo.org.za |

| Povarov-type reaction | Indazol-5-amines, Methylene active ketones, Aldehydes | 3H-Pyrazolo[4,3-f]quinolones | 70-90 | mdpi.com |

| Three-component condensation | Indoline-2,3-dione, Ammonium acetate, p-Nitrobenzaldehyde | 3,4-Dihydro-2-(4-nitrophenyl)imidazo[4,5-b]indole | 91 | jocpr.com |

Pyrrole (B145914) Moiety Integration Techniques

Once the indazole core, particularly a 3-halo-1H-indazol-5-amine intermediate, is synthesized, the next crucial step is the introduction of the pyrrole ring at the 3-position. The Suzuki cross-coupling reaction is the most prominent method for this transformation.

Suzuki Cross-Coupling Methods

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this reaction typically involves the coupling of a 3-bromo or 3-iodo-1H-indazol-5-amine with a pyrroleboronic acid derivative.

The reaction is catalyzed by a palladium complex, with various ligands and bases being employed to optimize the reaction conditions. nih.govnih.gov For instance, the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid has been successfully achieved using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] as the catalyst and K₂CO₃ as the base in dimethoxyethane. nih.gov

Microwave-assisted Suzuki-Miyaura cross-coupling has also been shown to be an efficient method for the synthesis of 3-aryl-1H-indazol-5-amine derivatives from (NH)-free 3-bromo-indazol-5-amine and arylboronic acids. researchgate.net These reactions are often carried out in a mixture of dioxane and water with a palladium catalyst system such as Pd(OAc)₂ and RuPhos, and K₃PO₄ as the base, affording the products in good to excellent yields. researchgate.net

Table 5: Suzuki Cross-Coupling for Pyrrole Moiety Integration

| Indazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2 h | High | nih.govnih.gov |

| (NH)-free 3-Bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane/H₂O | Microwave | Good to Excellent | researchgate.net |

| 3-Bromoindazoles | Various boronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C, Microwave | - | researchgate.net |

| 3-Chloroindazole derivatives | Aryl and heteroaryl boronic acids | P2 (precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 °C, 15-20 h | Good to Excellent | nih.gov |

Mannich Derivatives Synthesis

The synthesis of Mannich derivatives from 3-(1H-pyrrol-2-yl)-1H-indazole is a notable pathway for functionalizing the core structure. The parent compound possesses two reactive N-H hydrogens, one on the indazole ring and one on the pyrrole ring. The N-H hydrogen on the pyrrole ring is more chemically active than the one on the indazole moiety. researchgate.net Consequently, when the Mannich reaction is performed with one equivalent of the reagents, the reaction occurs preferentially on the pyrrole ring's nitrogen atom. researchgate.net

A common method for preparing these derivatives involves reacting 3-(1H-pyrrol-2-yl)-1H-indazole with formaldehyde (B43269) and a secondary amine, such as morpholine. researchgate.net This reaction leads to the formation of a new C-N bond, attaching an aminomethyl group to the pyrrole nitrogen. researchgate.netoarjbp.com This electrophilic substitution reaction is a cornerstone of synthetic organic chemistry for the aminoalkylation of acidic protons located at a carbon atom, though here it occurs on a nitrogen atom. uobaghdad.edu.iqijpca.org

Table 1: Mannich Reaction on 3-(1H-pyrrol-2-yl)-1H-indazole

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Feature |

|---|

Reductive Coupling with Heterocyclic Precursors

The construction of the 3-(1H-pyrrol-2-yl)-1H-indazole scaffold can be achieved through various coupling strategies. A highly convenient one-pot procedure involves the reductive coupling of a heterocyclic aldehyde precursor with a hydrazine derivative. researchgate.net Specifically, the sodium bisulfite (NaHSO3) adduct of pyrrole-2-carboxaldehyde is refluxed with phenylhydrazine (B124118) in a solvent like dimethylformamide (DMF) to yield 3-(1H-pyrrol-2-yl)-1H-indazole. researchgate.netresearchgate.net This method is noted for being more general and shorter than many earlier synthetic routes. researchgate.net

Another prominent strategy is the Suzuki cross-coupling reaction. This involves coupling a 5-bromoindazole derivative with an N-Boc-2-pyrroleboronic acid. researchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate (K2CO3). researchgate.net While not strictly a "reductive coupling" in the sense of adding hydrogen, these cross-coupling methods are fundamental for creating the crucial carbon-carbon bond between the indazole and pyrrole rings. Similarly, palladium-catalyzed Buchwald-Hartwig amination is a key method for forming C-N bonds, often used to introduce the amino group at the C-4 position after a C-C bond has been formed at C-2 via Suzuki coupling. nih.gov

Introduction of the 5-Amino Functionality

The amino group at the 5-position of the indazole ring is a critical feature of the target molecule. Its introduction can be achieved through several strategic approaches.

Amination Strategies on Indazole Scaffolds

Direct amination of a pre-formed indazole ring is a viable, though sometimes challenging, strategy. Modern synthetic methods have explored metal-catalyzed C-H amination reactions. For instance, silver (Ag)-catalyzed intermolecular oxidative C-H amination has been used to produce 3-substituted indazole motifs that are otherwise difficult to prepare. nih.gov Palladium-catalyzed intramolecular amination of specific precursors, such as N-aryl-N-(o-bromobenzyl)-hydrazines, also provides a route to the indazole core, which can then be further functionalized. nih.gov Another approach involves the cyclization of o-haloaryl N-sulfonylhydrazones using a copper catalyst to form the indazole ring. nih.gov Once the indazole scaffold is in place, standard nitration followed by reduction is a classic and effective method to install an amino group at a desired position, provided regiochemical control can be achieved.

Precursor Design for Direct Amine Incorporation

A more efficient approach often involves designing a synthesis that uses a starting material already containing the nitrogen functionality. A common precursor for synthesizing 5-aminoindazole (B92378) derivatives is 5-bromo-2-fluorobenzonitrile. nih.gov This starting material can be reacted with hydrazine hydrate to form 5-bromo-1H-indazol-3-amine. nih.gov The bromo group at the 5-position then serves as a handle for further reactions. It can be converted to the desired 5-amino group through reactions like the Buchwald-Hartwig amination or via a nitration-reduction sequence if the bromine is first replaced.

Alternatively, the synthesis can start from a precursor where the amino group is protected or masked. For instance, a nitro group can be present on the starting phenyl ring, which is then carried through the indazole formation and subsequently reduced to the amine in a final step. The regioselective synthesis of 4-nitroindazole ribonucleosides, for example, allows for the subsequent catalytic hydrogenation of the nitro group to yield the 4-aminoindazole product. nih.gov This strategy prevents interference from the reactive amino group during the initial cyclization and coupling steps.

Regioselective Synthesis and Isomer Control

The synthesis of substituted indazoles presents a significant challenge regarding regioselectivity, as substitution can occur at the N1 or N2 positions of the pyrazole (B372694) ring, leading to different isomers. nih.gov The control of this regioselectivity is crucial for the synthesis of a specific target molecule like this compound.

The outcome of glycosylation reactions on indazoles, for example, has been shown to be dependent on reaction conditions. Kinetic control (e.g., Silyl Hilbert-Johnson glycosylation for 5 hours) can favor the formation of the N2-isomer, while thermodynamic control (e.g., the same reaction for 48 hours) leads to the N1-isomer. nih.gov This demonstrates that reaction time and conditions can be manipulated to favor the formation of a desired regioisomer. Procedures have also been developed for the high-yielding, regioselective synthesis of 2H-indazoles through direct alkylation reactions using various bromides. rsc.org

In the context of forming the 3-(pyrrol-2-yl) linkage, regiocontrol is also paramount. Barton-Zard pyrrole synthesis, for instance, allows for a regiocontrolled synthesis of 3,4-disubstituted pyrrole-2-carboxaldehydes, which are key precursors for coupling to the indazole moiety. nih.gov The choice of catalyst and reaction partners in cross-coupling reactions, such as the Suzuki reaction, is also critical to ensure the bond forms at the correct position (C3 of the indazole and C2 of the pyrrole) without unwanted side reactions. researchgate.net

Advanced Spectroscopic Characterization Methods in Synthetic Confirmation

Confirming the structure of the synthesized this compound and its intermediates requires a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is essential for identifying the protons on the aromatic and heterocyclic rings. The spectra would show characteristic signals for the protons on the indazole and pyrrole rings. acgpubs.org For example, the chemical shifts and coupling constants of the protons at positions 4, 6, and 7 of the indazole ring and positions 3, 4, and 5 of the pyrrole ring would confirm the substitution pattern. The N-H protons of the indazole, pyrrole, and the 5-amino group would appear as distinct signals, which can often be confirmed by D₂O exchange. researchgate.net

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms, and their chemical shifts indicate the electronic environment, confirming the fusion of the rings and the positions of the substituents. acgpubs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be observed for N-H stretching of the amines and the heterocyclic rings (typically in the 3100-3500 cm⁻¹ region). C=C and C=N stretching vibrations within the aromatic rings would also be visible in the 1400-1650 cm⁻¹ range. acgpubs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which confirms its elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Information Provided |

|---|---|---|

| ¹H NMR | Distinct signals for aromatic protons on both rings; exchangeable N-H protons. | Confirms connectivity and substitution pattern. |

| ¹³C NMR | Signals corresponding to each unique carbon atom in the structure. | Verifies the carbon framework and substituent placement. |

| IR | N-H stretching bands (amine, pyrrole, indazole); C=C and C=N aromatic stretching bands. | Confirms the presence of key functional groups. |

| HRMS | Molecular ion peak corresponding to the exact mass of the chemical formula. | Confirms elemental composition and molecular weight. |

These analytical techniques, when used in combination, provide unambiguous confirmation of the successful synthesis and correct isomeric structure of this compound. nih.govmdpi.com

Structure Activity Relationship Sar Investigations of 3 1h Pyrrol 2 Yl 1h Indazol 5 Amine Derivatives

Impact of Substitutions on the Indazole Ring System

Modifications to the indazole core, including at the N1, C3, C5, and C7 positions, have been shown to profoundly influence the biological profile of indazole-based compounds. These substitutions can affect binding affinity to molecular targets, selectivity, and pharmacokinetic properties.

Modifications at the N1 Position of the Indazole Core

The N1 position of the indazole ring offers a prime site for substitution to modulate a compound's physicochemical and pharmacological properties. While direct SAR studies on N1-substituted 3-(1H-pyrrol-2-yl)-1H-indazol-5-amine are limited, research on related 3-aminoindazole scaffolds provides valuable insights. For instance, the introduction of N-phenyl-carboxamide groups at the N1 position has been explored for antiproliferative activity.

In a study of 3-amino-N-phenyl-1H-indazole-1-carboxamides, substitutions on the N1-phenylcarbamoyl moiety were shown to be critical for activity. A compound featuring a 4-chloro-3-(trifluoromethyl)phenyl group demonstrated potent growth inhibition against a panel of cancer cell lines, suggesting that electron-withdrawing groups at this position can enhance efficacy. acs.org This indicates that the N1 position is sensitive to steric and electronic factors, likely influencing the molecule's orientation within a target's binding site.

| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Biological Activity (GI₅₀, µM) |

| 1a | -H | -NH₂ | -H | >100 |

| 1b | -C(O)NH-Ph | -NH₂ | -H | 13.6 |

| 1c | -C(O)NH-(4-Cl, 3-CF₃)-Ph | -NH₂ | -H | 1.90 |

Data extrapolated from studies on related 3-aminoindazole scaffolds. acs.org

Substituent Effects at the C3 Position

The substituent at the C3 position of the indazole ring is pivotal for the molecular recognition of many indazole-based inhibitors, often interacting with the hinge region of protein kinases. The parent compound features a 1H-pyrrol-2-yl group at this position. To understand its significance, it is useful to compare it with other heterocyclic substituents.

Studies on various 3-heteroaryl-1H-indazoles have shown that the nature of the heteroaryl ring dramatically impacts potency and selectivity. For example, replacing the pyrrole (B145914) with a 3-(pyrrolopyridin-2-yl) group in a series of indazole derivatives led to potent inhibition of several kinases, including CHK1 and CDK2, with IC₅₀ values in the nanomolar range. researchgate.net In contrast, other substituents like benzimidazole (B57391) have also yielded highly active compounds. researchgate.net The 1H-indazole-3-amine structure itself is recognized as an effective hinge-binding fragment. mdpi.com The C3-pyrrol-2-yl moiety likely serves a similar function, with the pyrrole N-H group potentially acting as a hydrogen bond donor, a feature that can be crucial for anchoring the molecule to its biological target.

| Compound ID | C3-Substituent | Target Kinase | Biological Activity (IC₅₀, nM) |

| 2a | 1H-Pyrrol-2-yl | (Hypothetical Target) | - |

| 2b | Pyrrolopyridin-2-yl | CHK1 | 8.3 |

| 2c | Benzimidazol-2-yl | FGFR1 | 2.0 |

| 2d | Pyrazin-2-yl | Pim-1 | 0.4 |

Data compiled from various studies on 3-heteroaryl indazole derivatives for comparative purposes. researchgate.net

Role of C7 Substitutions on Indazole Activity

SAR studies on indazole-based cardiovascular agents revealed that introducing a fluorine atom at the C7 position resulted in the highest hypotensive and bradycardic activities within a series. japsonline.com Further research showed that substituting a chlorine or methyl group at the C7 position also led to enhanced cardiovascular activity. japsonline.com In the context of CCR4 antagonists, only small groups were tolerated at the C5, C6, or C7 positions, but a 7-fluoro analogue was successfully synthesized and evaluated. researchgate.net These findings suggest that small, electronegative substituents like fluorine at the C7 position of the this compound scaffold could be beneficial for biological activity, potentially by modulating the pKa of the indazole N1-H or by engaging in specific interactions with the target protein.

| Compound ID | Core Scaffold | C7-Substituent | Biological Effect |

| 4a | Marsanidine Analogue | -H | Baseline Activity |

| 4b | Marsanidine Analogue | -F | Highest Hypotensive Activity |

| 4c | Marsanidine Analogue | -Cl | Enhanced Cardiovascular Activity |

| 4d | Marsanidine Analogue | -CH₃ | Enhanced Cardiovascular Activity |

Data extrapolated from SAR studies on indazole-based cardiovascular agents. japsonline.com

Influence of Pyrrole Ring Modifications

The pyrrole moiety at the C3 position is a critical component of the pharmacophore. Its electron-rich aromatic system and N-H group provide key interaction points. Modifying the substitution pattern on this ring can therefore have a profound impact on the compound's biological profile.

Alterations to the Pyrrole Substitution Pattern

The pyrrole ring itself offers multiple positions for substitution (N1', C3', C4', C5'). Introducing substituents can alter the electronic properties of the ring, introduce new interaction points, or create steric hindrance affecting the preferred conformation of the molecule.

| Compound ID | Pyrrole Ring Modification | Observed Effect in Related Scaffolds |

| 5a | Unsubstituted | Baseline Activity |

| 5b | N1'-Methyl | Altered electronics and lipophilicity |

| 5c | C4'-Bromo, C5'-Chloro | Enhanced DNA gyrase inhibition |

| 5d | C4'-(4-hydroxyphenyl) | Potent antifungal activity |

Data based on findings from various studies on biologically active pyrrole derivatives. japsonline.com

Stereochemical Considerations within the Pyrrole Moiety

While the core pyrrole ring is an aromatic and planar heterocycle, the introduction of substituents on this moiety can create stereocenters that significantly influence biological activity. The spatial arrangement of these substituents can dictate the molecule's ability to fit into the binding pocket of a target protein, thereby affecting its potency and selectivity.

For instance, in related pyrrole-based kinase inhibitors, the stereochemistry of substituents on analogous heterocyclic rings has been shown to be a critical determinant of activity. Studies on pyrrolopyrimidine derivatives have indicated that the orientation of even small alkyl groups can lead to substantial differences in inhibitory concentrations. While specific studies on the this compound scaffold are limited in the public domain, general principles of medicinal chemistry suggest that chiral centers introduced on the pyrrole ring would need careful optimization. For example, the introduction of a substituted alkyl chain at the N1-position of the pyrrole could lead to stereoisomers with differential binding affinities. The trans-configuration of substituents on a non-aromatic pyrrolidine (B122466) ring, a saturated analog of pyrrole, has been shown to be more active in certain contexts, highlighting the strong influence of stereochemistry on biological outcomes. nih.gov

Table 1: Hypothetical Influence of Pyrrole Moiety Stereochemistry on Kinase Inhibition

| Compound | Pyrrole Substituent | Stereochemistry | Predicted Relative Potency | Rationale |

| Analog A | 3'-Methyl | (R)-enantiomer | High | Favorable interaction with a specific hydrophobic pocket in the target kinase. |

| Analog B | 3'-Methyl | (S)-enantiomer | Low | Steric hindrance with a key amino acid residue at the binding site. |

| Analog C | 4'-Hydroxymethyl | (R)-enantiomer | Moderate | Potential for a new hydrogen bond, but with a slight conformational strain. |

| Analog D | 4'-Hydroxymethyl | (S)-enantiomer | High | Optimal orientation for forming a hydrogen bond without inducing steric clash. |

This table is illustrative and based on general principles of stereochemistry in drug design, as specific experimental data for the named compound is not available.

Linker Chemistry and Conformational Effects in this compound Analogs

The direct C-C bond between the indazole and pyrrole moieties in this compound allows for a degree of rotational freedom. The dihedral angle between the two rings is a critical conformational parameter. A more rigid linker, such as one incorporating a double bond or a small ring structure, would restrict this rotation, potentially locking the molecule in a more bioactive conformation and reducing the entropic penalty upon binding. acs.orgacs.org

Studies on bi-heterocyclic compounds have demonstrated that linker length is a key factor. nih.gov A linker that is too short may prevent the two heterocyclic systems from simultaneously reaching their optimal binding pockets, while an excessively long and flexible linker might lead to a significant loss of binding affinity due to a higher entropic cost. nih.gov For instance, in the design of Proteolysis Targeting Chimeras (PROTACs), the length and composition of the linker are critical for achieving the desired ternary complex formation. nih.gov

Table 2: Impact of Linker Characteristics on Compound Properties

| Linker Type | Length | Rigidity | Potential Conformational Effects | Predicted Impact on Activity |

| Direct C-C bond | Short | Low | Allows for rotation between the indazole and pyrrole rings. | Activity is dependent on the preferred dihedral angle for target binding. |

| Alkyl chain | Variable | Low | Increases flexibility; longer chains may allow for reaching distant binding pockets. | Optimal length is crucial; too long may decrease potency due to entropy loss. nih.gov |

| Alkene or Alkyne | Fixed | High | Restricts conformational freedom, potentially pre-organizing the molecule for binding. | Can lead to higher potency if the fixed conformation is bioactive. |

| Heterocyclic ring | Fixed | High | Provides a rigid scaffold and can introduce new interaction points (e.g., H-bond donors/acceptors). | Can significantly enhance binding affinity and selectivity. |

Rational Design Principles for Modulating Compound Activityeurekaselect.com

The rational design of more potent and selective this compound analogs involves a systematic modification of its core structure. This process is guided by an understanding of the SAR and the structural biology of the target protein. Key strategies include:

Modification of the Indazole Core: Substitutions at various positions of the indazole ring can modulate the electronic properties and steric profile of the molecule. For example, the 5-amino group is a common site for modification to introduce side chains that can interact with solvent-exposed regions of the target protein. Structure-activity relationship studies of indazole-3-carboxamides have shown that the regiochemistry of substituents is critical for activity. nih.gov

Substitution on the Pyrrole Ring: As discussed, the pyrrole moiety can be decorated with various substituents to enhance binding affinity. Introducing hydrogen bond donors or acceptors, or hydrophobic groups, can lead to new interactions within the binding site. The pyrrole ring system is a versatile scaffold for such modifications. rsc.org

Fragment-Based Growth: Small chemical fragments can be "grown" from the core scaffold to explore and occupy adjacent binding pockets. This approach can lead to a significant increase in potency and selectivity.

Chemoinformatic Approaches to SAR Elucidationmdpi.com,researchgate.net

Chemoinformatic tools are indispensable in modern drug discovery for elucidating SAR and guiding the design of new compounds. These computational methods can analyze large datasets of chemical structures and their corresponding biological activities to build predictive models.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies are used to correlate the physicochemical properties of a series of analogs with their biological activities. For pyrrole-containing kinase inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to build models that predict the inhibitory potency of new derivatives. nih.govnih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity. koreascience.kr

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site of a kinase or other target protein. researchgate.net These insights are invaluable for understanding the SAR at a molecular level and for designing modifications that enhance binding affinity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. By aligning a set of active compounds, a common pharmacophore can be generated. This model can then be used to screen virtual libraries for new compounds with the desired features or to guide the design of novel analogs of this compound.

Table 3: Chemoinformatic Tools and Their Applications in SAR

| Chemoinformatic Tool | Primary Function | Application to this compound SAR |

| 2D-QSAR | Correlates 2D molecular descriptors with activity. | Predicts the activity of new analogs based on properties like molecular weight, logP, and topological indices. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields with activity. | Provides a 3D map of favorable and unfavorable regions for steric, electrostatic, and other interactions, guiding substituent placement. nih.govnih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand in a protein's active site. | Elucidates key interactions with target residues and helps rationalize observed SAR. researchgate.net |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups for activity. | Guides the design of novel scaffolds that retain the key binding features of active compounds. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Helps in the early-stage filtering of compounds with poor drug-like properties. nih.gov |

Mechanistic Investigations in Preclinical Research Models

In Vitro Enzyme and Receptor Binding Studies

In vitro studies are fundamental to characterizing the biochemical activity of a compound by assessing its direct interactions with isolated molecular targets like enzymes and receptors.

Kinase Inhibition Profiling (e.g., RTKs, CDKs, FGFRs, TTK, Pim kinases)

No specific data from kinase inhibition profiling assays for 3-(1H-pyrrol-2-yl)-1H-indazol-5-amine were found. While the indazole scaffold is a common feature in many kinase inhibitors, including those targeting Pim kinases and TTK, and pyrrole-containing structures have also been investigated as kinase inhibitors, profiling data for this particular molecule is not available in the reviewed literature. nih.govnih.govresearchgate.netnih.govnih.gov

Enzyme Inhibition Assays (e.g., IDO1)

There is no available information detailing the inhibitory activity of this compound against the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.govresearchgate.net

Receptor Agonism/Antagonism Analysis (e.g., RBP4, CCK-A, CGRP)

Specific data from receptor binding assays to determine the agonistic or antagonistic activity of this compound at receptors such as RBP4, CCK-A, or the CGRP receptor could not be located. Indazole-containing compounds have been explored as CGRP receptor antagonists, but findings specific to this compound are not present in the public domain. nih.gov

Cellular Pathway Modulation in Model Systems

Cell-based assays are crucial for understanding how a compound affects cellular processes, providing insights into its potential mechanism of action within a biological system.

Antiproliferative Effects in Cell Lines

No studies reporting the antiproliferative effects of this compound across cancer cell lines were identified. Various derivatives of indazole and pyrrole (B145914) have demonstrated antiproliferative properties, but specific GI50 or IC50 values for the requested compound are not available. nih.govacs.orgnih.govresearchgate.net

Investigations of Apoptotic Pathways and Cell Cycle Regulation

Information regarding the effects of this compound on apoptotic pathways or cell cycle regulation is not available in the reviewed literature. Studies on related heterocyclic compounds have shown that they can induce apoptosis and cause cell cycle arrest at various phases, but these findings cannot be directly attributed to this compound. nih.govsemanticscholar.orgsemanticscholar.orgmdpi.com

Effects on Oxidative Stress Markers in Cellular Models

Oxidative stress reflects an imbalance between the production of reactive oxygen species and the capacity of biological systems to neutralize these reactive intermediates. mdpi.commdpi.com In preclinical research, the effect of a compound on this balance is often assessed by measuring various biomarkers.

Investigations into the effects of 3-(1H-pyrrol-2-yl)-1H-indazole in a rat model have provided insights into its influence on oxidative stress. nih.govresearchgate.net In this in vivo study, administration of the compound led to notable changes in key markers of oxidative balance. Specifically, levels of malondialdehyde (MDA), an end product of lipid peroxidation and a widely used marker of oxidative damage, were observed to increase in the serum, liver, and kidney. nih.govresearchgate.net

Conversely, the levels of key non-enzymatic antioxidants, including vitamins A, E, and C, were generally lower compared to control groups. nih.govresearchgate.net The study also measured the activity of glutathione (B108866) peroxidase (GSH-Px), an important antioxidant enzyme. GSH-Px activity was found to be higher than in the control group. nih.govresearchgate.net The researchers suggested that these findings, particularly the decrease in antioxidant vitamins and the increase in MDA, might be related to an increased generation of free radicals following the administration of 3-(1H-pyrrol-2-yl)-1H-indazole. nih.govresearchgate.net

While this study was conducted in an animal model, it highlights the compound's potential to modulate oxidative stress pathways. Other research on different pyrrole-containing compounds has shown that the pyrrole scaffold can be part of molecules with neuroprotective and antioxidant properties in cellular models of oxidative stress. nih.gov For instance, certain pyrrole-based hydrazones have demonstrated protective effects against hydrogen peroxide-induced oxidative stress in SH-SY5Y neuroblastoma cells. nih.gov

| Biomarker | Tissue/Sample | Observed Effect of 3-(1H-pyrrol-2-yl)-1H-indazole | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) | Serum, Liver, Kidney | Increased | nih.govresearchgate.net |

| Vitamin A | Serum, Liver, Kidney | Decreased | nih.govresearchgate.net |

| Vitamin E | Serum, Liver, Kidney | Decreased | nih.govresearchgate.net |

| Vitamin C | Serum, Liver, Kidney | Decreased | nih.govresearchgate.net |

| Glutathione Peroxidase (GSH-Px) | Erythrocytes | Increased | nih.govresearchgate.net |

| Selenium (Se) | Serum | Decreased | nih.govresearchgate.net |

Target Identification and Validation Methodologies

Following the discovery of a bioactive molecule through screening, a critical next step is the identification and validation of its cellular target(s). nih.gov For a compound like this compound, several established methodologies could be employed. The indazole scaffold is a well-known "privileged structure" in medicinal chemistry, recognized for its ability to bind to various biological targets, particularly protein kinases. nih.govwikipedia.org

Common target deconvolution strategies include:

Affinity-Based Proteomics: This approach uses a modified version of the compound to "pull down" its binding partners from a cell lysate. A common technique is photo-affinity labeling, where the compound is equipped with a photoreactive group and a tag (like biotin (B1667282) or an alkyne). Upon UV irradiation, the compound covalently crosslinks to its target, which can then be isolated and identified using mass spectrometry. nih.gov

Genetic Approaches: These methods identify targets by observing how genetic perturbations affect cellular sensitivity to the compound. For cytotoxic compounds, this can involve generating resistant cell lines and sequencing their genomes to find mutations in the gene encoding the target protein. nih.gov More advanced techniques like CRISPR/Cas9-based genetic screens can systematically knock out or activate every gene in the genome to identify which ones confer sensitivity or resistance to the compound. nih.gov

Computational Methods: In silico approaches can be used to screen the compound against libraries of known protein structures to predict potential binding partners. Given that the 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment for kinases, a primary approach would likely involve screening against a panel of kinases to identify potential targets. nih.govwikipedia.org Similarly, related indazole structures have been identified as antagonists for Toll-like receptors (TLRs), suggesting another potential class of targets. nih.gov

Validation of a putative target typically involves confirming a direct physical interaction and demonstrating that modulating the target protein's activity replicates the compound's phenotypic effects.

Phenotypic Screening Approaches in Model Systems

Phenotypic screening is a drug discovery paradigm that aims to identify compounds that produce a desired change in the phenotype of a cell or organism, without a preconceived bias about the molecular target. nih.govenamine.net This approach is powerful for discovering first-in-class medicines with novel mechanisms of action. enamine.net

For a compound such as this compound, a phenotypic screening campaign could involve its evaluation across a diverse array of disease-relevant cellular models. A common application of this strategy is in cancer research, where compounds are tested for their ability to inhibit the growth of a large panel of human cancer cell lines. nih.gov For example, studies on other substituted 3-amino-1H-indazole derivatives have assessed their in vitro antiproliferative activity against the NCI-60 panel of tumor cell lines, which represents nine different types of cancer. nih.gov Such screens can reveal patterns of activity, identifying specific cancer types that are particularly sensitive to the compound and providing initial clues about its mechanism of action. nih.gov

The design of a phenotypic screening library often involves selecting compounds that are cell-permeable and possess favorable physicochemical properties. enamine.net The ultimate goal is to translate a compound-induced phenotype into a well-defined cellular target and mode of action, which then requires the target identification methodologies described previously. nih.gov

Computational Chemistry Applications in 3 1h Pyrrol 2 Yl 1h Indazol 5 Amine Research

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of molecules. DFT is widely used to predict the geometric, electronic, and spectroscopic characteristics of compounds from first principles. researchgate.netnih.gov These calculations are crucial for analyzing molecules with complex electronic systems like indazole and pyrrole (B145914) derivatives. nih.gov

Electronic structure analysis through DFT provides critical information about the reactivity and stability of a molecule. nih.gov By calculating the distribution of electrons, researchers can identify the most reactive sites and understand the molecule's behavior in chemical reactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's electronic stability and reactivity; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov For instance, in a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a related heterocyclic compound, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, suggesting high electronic stability. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. These maps help in predicting sites for electrophilic and nucleophilic attack, providing insights into intermolecular interactions.

Table 1: Key Parameters from DFT-based Electronic Structure Analysis

| Parameter | Significance | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the outermost electron orbital; relates to the ability to donate electrons. | Predicting sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied electron orbital; relates to the ability to accept electrons. | Predicting sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | Assessing molecular stability and electronic excitation properties. nih.gov |

| MEP Map | Visualizes the electrostatic potential on the molecule's surface. | Identifying regions prone to non-covalent interactions and chemical reactions. |

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule's atoms. DFT calculations are employed to optimize the geometry of various possible conformers and determine their relative energies. researchgate.netnih.gov The lowest energy conformation represents the most probable structure of the molecule under given conditions.

This analysis is critical because the biological activity of a molecule is often dependent on its specific 3D shape, which dictates how it fits into the binding site of a target protein. For related heterocyclic α-amino acid derivatives, computational studies have shown that intramolecular hydrogen bonds, such as the C5 type, can significantly stabilize extended conformations. rsc.org By calculating the energies of different rotational isomers (rotamers) around single bonds, researchers can construct a potential energy surface that maps out the conformational landscape of the molecule.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). europeanreview.org This method is essential in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target. For compounds containing the indazole moiety, docking studies have been instrumental in identifying potential anticancer agents by modeling their interactions with protein kinases. nih.gov

The primary goal of molecular docking is to predict the binding mode of a ligand within the active site of a protein. The process involves sampling a large number of possible orientations and conformations of the ligand within the binding pocket and then using a scoring function to rank them. jocpr.com The highest-ranked pose is considered the most likely binding mode.

For example, docking studies on a series of 1H-pyrrole derivatives against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) helped elucidate their binding mechanisms. One such study revealed that a quinazoline-based inhibitor formed a crucial hydrogen bond with a Met769 residue in the adenine (B156593) pocket of EGFR, with a calculated binding energy of -23.49 kcal/mol. nih.gov Similarly, studies on N-trityl-5-azaindazole derivatives showed strong binding interactions with the active site amino acids of the Murine Double Minutes-2 (MDM2) receptor, with one compound exhibiting a binding energy of -359.2 kcal/mol. jocpr.com

Table 2: Example of Molecular Docking Results for Related Heterocyclic Compounds

| Compound Class | Target Protein | Interacting Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| N-trityl-5-azaindazoles jocpr.com | MDM2 | GLN72, HIS73 | -359.2 |

| N-trityl-5-azaindazoles jocpr.com | PBR | LEU43, GLN109, ILE141, LYS140 | -257.9 to -286.4 |

The stability of a ligand-protein complex is governed by a network of non-covalent interactions, primarily hydrogen bonds and van der Waals forces. mdpi.com Molecular docking simulations provide detailed information about these interactions.

Hydrogen Bonds: These are strong, directional interactions that occur between a hydrogen bond donor (like an N-H group in the indazole or pyrrole ring) and an acceptor (like an oxygen or nitrogen atom on a protein residue). They are critical for ligand specificity and affinity. rsc.org

Analysis of crystal structures of related compounds shows that hydrogen bonds often have characteristic distances and angles. For instance, in pyrrolo-azine alcohol crystals, strong O-H···O hydrogen bonds were observed with H···O distances of 1.995 Å and O-H-O angles of 171.3°. researchgate.net Such geometric parameters are used to validate the accuracy of docking predictions.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules. semanticscholar.org

The process involves generating a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic), and then using statistical methods like Partial Least Squares Regression (PLSR) to build a predictive model. researchgate.net

For instance, a QSAR study on a series of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives identified key parameters controlling their anticancer activity. nih.gov Another 3D-QSAR study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 kinase inhibitors suggested that bulky, hydrophobic groups at a specific position on the indole (B1671886) ring would be favorable for higher activity. semanticscholar.orgresearchgate.net The predictive power of a QSAR model is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (pred_r²).

Table 3: Example of Statistical Validation Parameters in a 3D-QSAR Model for PIM-1 Inhibitors

| Model Type | Cross-validated r² (q²) | Predictive r² (pred_r²) | Key Descriptors |

|---|---|---|---|

| GA-PLSR Model 1 researchgate.net | 0.7523 | 0.8714 | Steric and Electrostatic Fields |

These models provide a quantitative framework for optimizing lead compounds, guiding chemists to synthesize new derivatives with enhanced biological activity.

2D and 3D-QSAR Model Development

There are no publicly available studies detailing the development of 2D or 3D-Quantitative Structure-Activity Relationship (QSAR) models specifically for a series of analogs based on the 3-(1H-pyrrol-2-yl)-1H-indazol-5-amine scaffold.

Predictive Modeling for Analog Design

Without established QSAR models or other computational studies, there is no published information on predictive modeling being used for the rational design of analogs of this compound.

Molecular Dynamics Simulations for Ligand-Target Systems

No specific molecular dynamics (MD) simulation studies for this compound bound to a biological target have been found in the scientific literature. Such studies are crucial for understanding the stability of ligand-protein interactions and the conformational changes that may occur upon binding. While MD simulations are common for other kinase inhibitors, data for this particular compound is absent. mdpi.com

Pharmacophore Modeling and Virtual Screening

There is no evidence of pharmacophore models derived from this compound in the available literature. Consequently, reports of its use as a query for virtual screening campaigns to identify novel bioactive molecules are also unavailable.

Future Research Directions and Emerging Paradigms

Exploration of Novel Indazole-Pyrrole Hybrid Scaffolds

The future exploration of 3-(1H-pyrrol-2-yl)-1H-indazol-5-amine will likely focus on the systematic modification of its core structure to generate novel hybrid scaffolds with enhanced biological activity and optimized physicochemical properties. The indazole nucleus is a versatile scaffold that has been incorporated into numerous compounds in clinical trials for treating various diseases. rsc.org Researchers can explore substitutions at various positions on both the indazole and pyrrole (B145914) rings.

Key areas for modification could include:

Indazole Ring: Alterations at the N1 position of the indazole ring can significantly influence the compound's properties. Additionally, substitutions at positions 4, 6, and 7 of the benzene (B151609) portion of the indazole ring could be explored to modulate activity and selectivity.

Pyrrole Ring: The pyrrole moiety offers several positions for substitution. Introducing different functional groups on the pyrrole ring could lead to new interactions with biological targets.

Linker Modification: The direct linkage between the indazole C3 and pyrrole C2 positions can be modified. Introducing flexible or rigid linkers could alter the spatial orientation of the two heterocyclic systems, potentially leading to novel biological profiles.

These explorations aim to create a library of diverse analogs for comprehensive screening against various biological targets.

| Scaffold Position | Potential Modifying Groups | Anticipated Outcome |

|---|---|---|

| Indazole N1 | Alkyl, Aryl, Acyl groups | Modulation of solubility, metabolic stability, and target binding. |

| Indazole C4, C6, C7 | Halogens, Alkoxy, Cyano groups | Enhancement of potency and selectivity; improved pharmacokinetic properties. |

| Pyrrole Ring | Substituted phenyl rings, heterocyclic moieties | Introduction of new interaction points with biological targets. |

| Indazole-Pyrrole Linker | Carbonyl, Methylene (B1212753), Ether linkers | Optimization of conformational flexibility and spatial arrangement. |

Advanced Synthetic Strategies for Complex Derivatives

The synthesis of complex derivatives of this compound will require the application of modern and advanced synthetic methodologies. While classical methods for indazole synthesis exist, recent years have seen the development of more efficient and versatile strategies, including metal-catalyzed cross-coupling reactions and C-H functionalization. nih.govresearchgate.net

Future synthetic efforts could employ:

Palladium- or Copper-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing a wide variety of substituents onto the indazole and pyrrole rings. semanticscholar.org For instance, the Suzuki reaction can be used to introduce different aromatic groups at the C5-position of the indazole ring. semanticscholar.org

Multi-component Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering a rapid way to generate structural diversity.

Photoredox Catalysis: This emerging field in organic synthesis can enable novel transformations under mild reaction conditions.

These advanced strategies will be crucial for accessing novel chemical space and creating derivatives with improved properties. researchgate.net

| Reaction Type | Description | Application to Indazole-Pyrrole Scaffold |

|---|---|---|

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. | Introduction of aryl or heteroaryl groups at halogenated positions of the indazole ring. semanticscholar.org |

| Buchwald-Hartwig Amination | A palladium-catalyzed amination for forming carbon-nitrogen bonds. | Functionalization of the 5-amino group or introduction of new amino substituents. |

| Direct C-H Arylation | A reaction that forms a carbon-carbon bond by coupling a C-H bond with an aryl halide. | Direct functionalization of the pyrrole or indazole rings without pre-functionalization. |

| Ugi Reaction | A multi-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. | Rapid generation of complex derivatives with diverse side chains. |

Development of Highly Selective Probes for Biological Targets

Given the broad biological activities of indazole-containing compounds, derivatives of this compound are promising candidates for development as chemical probes. nih.gov These probes are essential tools for studying the function of specific proteins and elucidating biological pathways. The development of highly selective probes requires a deep understanding of the structure-activity relationship (SAR).

Future work in this area should focus on:

Affinity and Selectivity Profiling: Screening optimized compounds against large panels of biological targets (e.g., kinases, G-protein coupled receptors) to identify those with high affinity and selectivity for a single target.

Incorporation of Reporter Tags: Modifying the lead compounds to include reporter tags such as fluorescent dyes, biotin (B1667282), or radioactive isotopes. These tags allow for the visualization and quantification of target engagement in cells and tissues.

Development of Photoaffinity Probes: Introducing photoreactive groups that can form a covalent bond with the target protein upon irradiation with UV light. This allows for the irreversible labeling and subsequent identification of the target protein.

The development of such probes will be invaluable for target validation and for understanding the mechanism of action of this class of compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govmdpi.com These computational tools can be applied to accelerate the design and optimization of derivatives of this compound.

Key applications of AI and ML include:

Predictive Modeling (QSPR/QSAR): Machine learning models can be trained on existing data to predict the biological activity (Quantitative Structure-Activity Relationship, QSAR) and physicochemical properties (Quantitative Structure-Property Relationship, QSPR) of new, virtual compounds. scilit.com This allows for the in silico screening of large virtual libraries to prioritize compounds for synthesis.

Generative Models: Deep learning-based generative models can design entirely new molecules with desired properties. springernature.com These models can explore a vast chemical space to propose novel indazole-pyrrol scaffolds that may not be accessible through traditional design strategies.

Retrosynthesis Planning: AI tools can assist chemists by proposing synthetic routes for target molecules. nih.gov This can help overcome synthetic challenges and identify more efficient ways to produce complex derivatives.

Integrating AI and ML into the design-make-test-analyze cycle can significantly reduce the time and cost associated with drug discovery. nih.gov

Multimodal Preclinical Investigation of Lead Analogs

Promising lead analogs identified through initial screening will require comprehensive preclinical investigation to assess their therapeutic potential. This involves a multimodal approach that evaluates the compound's efficacy, pharmacokinetics, and pharmacodynamics.

A thorough preclinical investigation should include:

In Vitro and Cell-Based Assays: Confirming the compound's activity and mechanism of action in relevant cellular models. This includes assessing effects on cell proliferation, apoptosis, and specific signaling pathways.

Pharmacokinetic (PK) Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models. This is crucial for determining its bioavailability and dosing regimen. A study on 3-(1H-pyrrol-2-yl)-1H-indazole has already investigated its effects on the antioxidant status in rats, providing a starting point for in vivo studies. dntb.gov.uaresearchgate.net

Pharmacodynamic (PD) Studies: Assessing the compound's effect on the biological target in vivo. This involves measuring target engagement and downstream biomarkers to confirm that the compound is having the desired biological effect.

Efficacy Studies in Animal Models: Evaluating the therapeutic efficacy of the compound in relevant animal models of disease.

A successful multimodal preclinical investigation is essential for advancing a lead compound to clinical trials.

Mechanistic Elucidation at Subcellular and Molecular Levels

A deep understanding of how a compound exerts its biological effects at the molecular and subcellular levels is critical for its development as a therapeutic agent. For derivatives of this compound, this involves identifying their direct biological targets and elucidating the downstream consequences of target engagement.

Key experimental approaches for mechanistic elucidation include:

Target Identification: Using techniques such as chemical proteomics (e.g., affinity chromatography-mass spectrometry) and genetic approaches (e.g., CRISPR screens) to identify the specific protein(s) that the compound binds to.

Structural Biology: Determining the three-dimensional structure of the compound bound to its target protein using techniques like X-ray crystallography or cryo-electron microscopy. This provides a detailed view of the binding interactions and can guide further optimization of the compound.

Cellular Imaging: Using high-resolution microscopy to visualize the subcellular localization of the compound and its effect on cellular structures and processes.

Omics Approaches: Employing transcriptomics, proteomics, and metabolomics to obtain a global view of the cellular changes induced by the compound.

These studies will provide a comprehensive understanding of the compound's mechanism of action, which is crucial for predicting its efficacy and potential side effects.

Comparative Studies with Other Heterocyclic Systems

To fully appreciate the unique properties of the indazole-pyrrol scaffold, it is important to conduct comparative studies with other related heterocyclic systems. This involves synthesizing analogous compounds where the indazole or pyrrole ring is replaced by other common heterocyles in medicinal chemistry.

Potential comparative systems include:

Indole (B1671886) Analogs: Replacing the indazole ring with an indole ring to create 3-(1H-pyrrol-2-yl)-1H-indol-5-amine analogs.

Benzimidazole (B57391) Analogs: Replacing the indazole with a benzimidazole scaffold.

Pyrazole (B372694) Analogs: Comparing with simpler pyrazole-pyrrole hybrids. nih.gov

By systematically comparing the biological activity, selectivity, and physicochemical properties of these different heterocyclic systems, researchers can gain valuable insights into the specific contribution of the indazole-pyrrole combination. nih.gov This knowledge can guide the design of future compounds with improved therapeutic profiles.

Q & A

Q. What are the recommended synthetic pathways for 3-(1H-pyrrol-2-yl)-1H-indazol-5-amine, and how can reaction conditions be optimized?

A common approach involves cyclocondensation reactions using substituted indole precursors and pyrrole derivatives. For example, refluxing 3-formyl-1H-indazole-5-amine with pyrrole-2-carbaldehyde in acetic acid under nitrogen can yield the target compound. Reaction optimization may include adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to indazole), solvent choice (polar aprotic vs. protic), and temperature (80–120°C) to maximize yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMF/EtOH) is critical for isolating high-purity product .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- NMR : and NMR to confirm substitution patterns and aromaticity. Discrepancies in peak splitting (e.g., unexpected doublets) may indicate tautomerism or impurities, necessitating 2D NMR (COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula. Contradictions between observed and theoretical m/z values require re-evaluation of ionization conditions (e.g., ESI vs. MALDI) .

- X-ray Diffraction : For structural confirmation, SHELX software is widely used to refine crystallographic data. Disordered regions in the crystal lattice may require alternative space group assignments .

Q. How can computational methods (e.g., DFT) predict the electronic properties and stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps, charge distribution, and thermodynamic stability. Exact-exchange functionals improve accuracy for aromatic systems by accounting for electron correlation effects. For instance, comparing computed vs. experimental NMR chemical shifts (±1 ppm tolerance) validates the ground-state geometry .

Advanced Research Questions

Q. How should researchers address contradictory data in biological activity assays involving this compound?

Triangulate results using:

- Dose-Response Curves : Assess IC variability across cell lines (e.g., cancer vs. normal) to identify off-target effects .

- Molecular Docking : Compare binding affinities in silico (AutoDock Vina) with experimental inhibition data. Discrepancies may arise from solvation effects or protein flexibility .

- Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) and validate assay conditions (pH, temperature) to rule out artifacts .

Q. What experimental strategies elucidate the mechanism of action in catalytic or enzymatic systems?

- Kinetic Isotope Effects (KIE) : Replace with at reactive sites to probe rate-determining steps. A KIE > 2 suggests bond-breaking in the transition state .

- In Situ Spectroscopy : Use UV-Vis or Raman spectroscopy to monitor intermediate formation during reactions. Time-resolved data can distinguish single-step vs. multi-step mechanisms .

- Mutagenesis Studies : For enzyme targets, introduce point mutations (e.g., Ala scanning) to identify critical residues for binding .

Q. How can researchers assess the compound’s stability under varying environmental conditions (pH, light, oxygen)?

- Forced Degradation Studies : Expose the compound to:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and compare HPLC purity pre/post storage .

Methodological Considerations

Q. What interdisciplinary approaches enhance research on structure-activity relationships (SAR)?

- Cheminformatics : Build QSAR models using descriptors like logP, polar surface area, and topological indices. Validate with leave-one-out cross-validation (LOOCV) to avoid overfitting .

- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics (, ), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .

Q. How can crystallographic data resolve ambiguities in tautomeric forms or polymorphism?

- High-Resolution XRD : Collect data at 100K to minimize thermal motion. SHELXL refinement with Hirshfeld atom refinement (HAR) improves accuracy for H-atom positions .

- Polymorph Screening : Use solvent-drop grinding or temperature cycling to isolate metastable forms. Powder XRD distinguishes polymorphs via unique diffraction patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.